N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide
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Overview
Description
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of phthalimide derivatives.
Preparation Methods
The synthesis of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide typically involves the reaction of phthalic anhydride with appropriate amines. One common method is the reaction of phthalic anhydride with 2-chloroaniline, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of solvents such as acetic acid and catalysts like sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide can be compared with other phthalimide derivatives such as lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . For example:
Lenalidomide: Known for its immunomodulatory and anticancer properties, used in the treatment of multiple myeloma.
Pomalidomide: Exhibits similar properties to lenalidomide but with enhanced potency and efficacy.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting biological activities .
Properties
IUPAC Name |
N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9(20)18-14-8-10(6-7-13(14)17)19-15(21)11-4-2-3-5-12(11)16(19)22/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXAPHCEYWQZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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